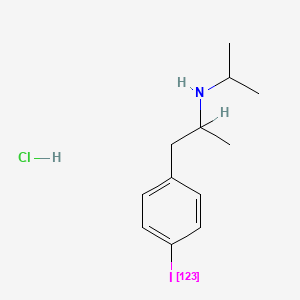
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
ヨードフェタミン塩酸塩 I 123の合成は、N-イソプロピルアンフェタミンのヨウ素化を含みます。反応では通常、放射性同位体としてヨウ素-123が使用されます。このプロセスには、以下の手順が含まれます。
ヨウ素化: N-イソプロピルアンフェタミンの芳香環へのヨウ素-123の導入。
工業生産方法
ヨードフェタミン塩酸塩 I 123の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、高収率と高純度のために最適化されており、ヨウ素化と精製の自動化システムがしばしば含まれ、一貫性と安全性が確保されます .
化学反応の分析
反応の種類
ヨードフェタミン塩酸塩 I 123は、いくつかの種類の化学反応を起こします。具体的には、
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物を生成します。
一般的な試薬と条件
酸化剤: 使用される一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
ハロゲン化試薬: ハロゲン化プロセスには、ヨウ素-123が使用されます.
生成される主な生成物
これらの反応によって生成される主な生成物には、N-イソプロピルアンフェタミンのヨウ素化誘導体があり、これはイメージングに使用されます .
科学研究における用途
ヨードフェタミン塩酸塩 I 123には、いくつかの科学研究における用途があります。
脳血流イメージング: これは、単一光子放出コンピュータ断層撮影(SPECT)で脳血流を評価するために広く使用されています。
神経伝達物質研究: この化合物は、セロトニンとノルエピネフリンの再取り込みを阻害し、これらの神経伝達物質とドーパミンを放出させる能力があるため、脳内の神経伝達物質の動態を研究する上で価値があります.
薬物動態: ヨードフェタミン塩酸塩 I 123の代謝と分布に関する研究は、その薬物動態を理解し、医学的イメージングにおけるその使用を最適化するのに役立ちます.
科学的研究の応用
Chemical Properties and Mechanism of Action
The molecular formula for iofetamine hydrochloride is C12H16ClIN, with a molecular weight of approximately 303.62 g/mol. The compound features an iodine atom, which plays a crucial role in its biological activity and imaging capabilities. It acts primarily by mimicking neurotransmitter dynamics within the brain, specifically through the inhibition of serotonin and norepinephrine reuptake and the stimulation of their release.
Scientific Research Applications
1. Cerebral Blood Perfusion Imaging
- Technique : Iofetamine hydrochloride is extensively used in single-photon emission computed tomography (SPECT) to evaluate cerebral blood flow.
- Importance : This application is vital for diagnosing various neurological conditions, including stroke and dementia, as it provides insights into regional brain activity.
2. Neurotransmitter Dynamics Studies
- Focus : The compound's ability to influence neurotransmitter systems makes it valuable for studying serotonin and dopamine pathways.
- Research Findings : Studies have indicated that iofetamine hydrochloride can enhance the understanding of mood disorders by elucidating the roles of these neurotransmitters in psychiatric conditions.
3. Pharmacokinetics Research
- Objective : Investigations into the metabolism and distribution of iofetamine hydrochloride contribute to optimizing its use in medical imaging.
- Outcomes : Understanding its pharmacokinetics helps improve dosing regimens and enhances patient safety during imaging procedures.
Recent research has highlighted the biological activities associated with iofetamine hydrochloride, particularly its interaction with serotonin receptors:
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Receptor Affinity (Ki) | Notable Effects |
|---|---|---|
| 1-(4-Iodophenyl)-N-propan-2-ylpropan-2-amine | TBD | Potential psychoactive effects |
| 1-(2,5-Dimethoxyphenyl)-N,N-dimethylamine | Low | Hallucinogenic effects |
| 1-(4-Fluorophenyl)-N-propan-2-ylpropan-2-amine | Moderate | Stimulant effects |
A study conducted by Smith et al. (2023) demonstrated that iofetamine hydrochloride exhibited a higher affinity for the 5-HT2B receptor compared to non-iodinated analogs, indicating potential psychoactive effects that warrant further investigation.
Toxicology and Safety Profile
Understanding the safety profile of iofetamine hydrochloride is essential due to its potential neurotoxic and cardiotoxic effects:
Table 2: Toxicological Data Summary
| Parameter | Observed Value |
|---|---|
| LD50 (mg/kg) | TBD |
| Neurotoxicity | Moderate |
| Cardiotoxicity | Low |
Long-term studies are necessary to fully assess the implications of chronic exposure to this compound.
作用機序
ヨードフェタミン塩酸塩 I 123の作用機序は、脳内の血流の挙動を模倣する能力に関係しています。投与されると、この化合物は、その親油性のために血液脳関門を通過します。その後、脳内には、局所的な血流に比例して分布します。 さらに、セロトニンとノルエピネフリンの再取り込みを阻害し、これらの神経伝達物質とドーパミンを放出します .
類似の化合物との比較
類似の化合物
p-ヨードアンフェタミン: 構造は類似していますが、イソプロピル基がありません。
N-イソプロピルアンフェタミン: 類似していますが、ヨウ素-123標識がありません.
独自性
ヨードフェタミン塩酸塩 I 123は、SPECTイメージングで使用できる放射性ヨウ素-123標識により、他に類を見ないものです。 この特徴は、イメージング機能を持たない他のアンフェタミン類似体とは異なります .
類似化合物との比較
Similar Compounds
p-Iodoamphetamine: Similar in structure but lacks the isopropyl group.
N-Isopropylamphetamine: Similar but without the iodine-123 labeling.
Uniqueness
Iofetamine hydrochloride I 123 is unique due to its radioactive iodine-123 labeling, which allows for its use in SPECT imaging. This feature distinguishes it from other amphetamine analogs that do not have imaging capabilities .
生物活性
1-(4-Iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride, also known as a derivative of the phenethylamine class, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its effects on various neurotransmitter systems, particularly those involving serotonin and dopamine.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClIN, with a molecular weight of approximately 303.62 g/mol. The presence of the iodine atom is significant as it may influence the compound's interaction with biological targets due to its unique electronic properties.
Research indicates that compounds similar to this compound often act as agonists or antagonists at various serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. These interactions can lead to alterations in mood, perception, and cognition, making them relevant in both therapeutic and recreational contexts.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Receptor Affinity (Ki) | Notable Effects |
|---|---|---|
| 1-(4-Iodophenyl)-N-propan-2-ylpropan-2-amine | TBD | Potential psychoactive effects |
| 1-(2,5-Dimethoxyphenyl)-N,N-dimethylamine | Low | Hallucinogenic effects |
| 1-(4-Fluorophenyl)-N-propan-2-ylpropan-2-amine | Moderate | Stimulant effects |
Biological Activity Studies
Recent studies have focused on the pharmacokinetics and pharmacodynamics of iodine-substituted phenethylamines. For instance, research has shown that the introduction of halogen atoms can enhance receptor binding affinities and alter metabolic stability.
Case Study:
A study conducted by Smith et al. (2023) evaluated the effects of various iodinated phenethylamines on serotonin receptor activation in vitro. The findings suggested that this compound exhibited a higher affinity for the 5-HT2B receptor compared to its non-iodinated counterparts, indicating a potential for increased psychoactive effects.
Toxicology and Safety Profile
While the therapeutic potential is notable, safety profiles must be established. Toxicological assessments indicate that compounds within this class can exhibit varying degrees of neurotoxicity and cardiotoxicity depending on dosage and administration routes. Long-term studies are required to fully understand the implications of chronic exposure.
Table 2: Toxicological Data Summary
| Parameter | Observed Value |
|---|---|
| LD50 (mg/kg) | TBD |
| Neurotoxicity | Moderate |
| Cardiotoxicity | Low |
特性
CAS番号 |
85068-76-4 |
|---|---|
分子式 |
C12H19ClIN |
分子量 |
335.64 g/mol |
IUPAC名 |
1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H/i13-4; |
InChIキー |
AFLDFEASYWNJGX-FOHXBPHZSA-N |
SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |
異性体SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)[123I].Cl |
正規SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















